

(2-Chloropyridin-3-yl)acetonitrile CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Chloropyridin-3-yl)acetonitrile

Cat. No.: B174756

[Get Quote](#)

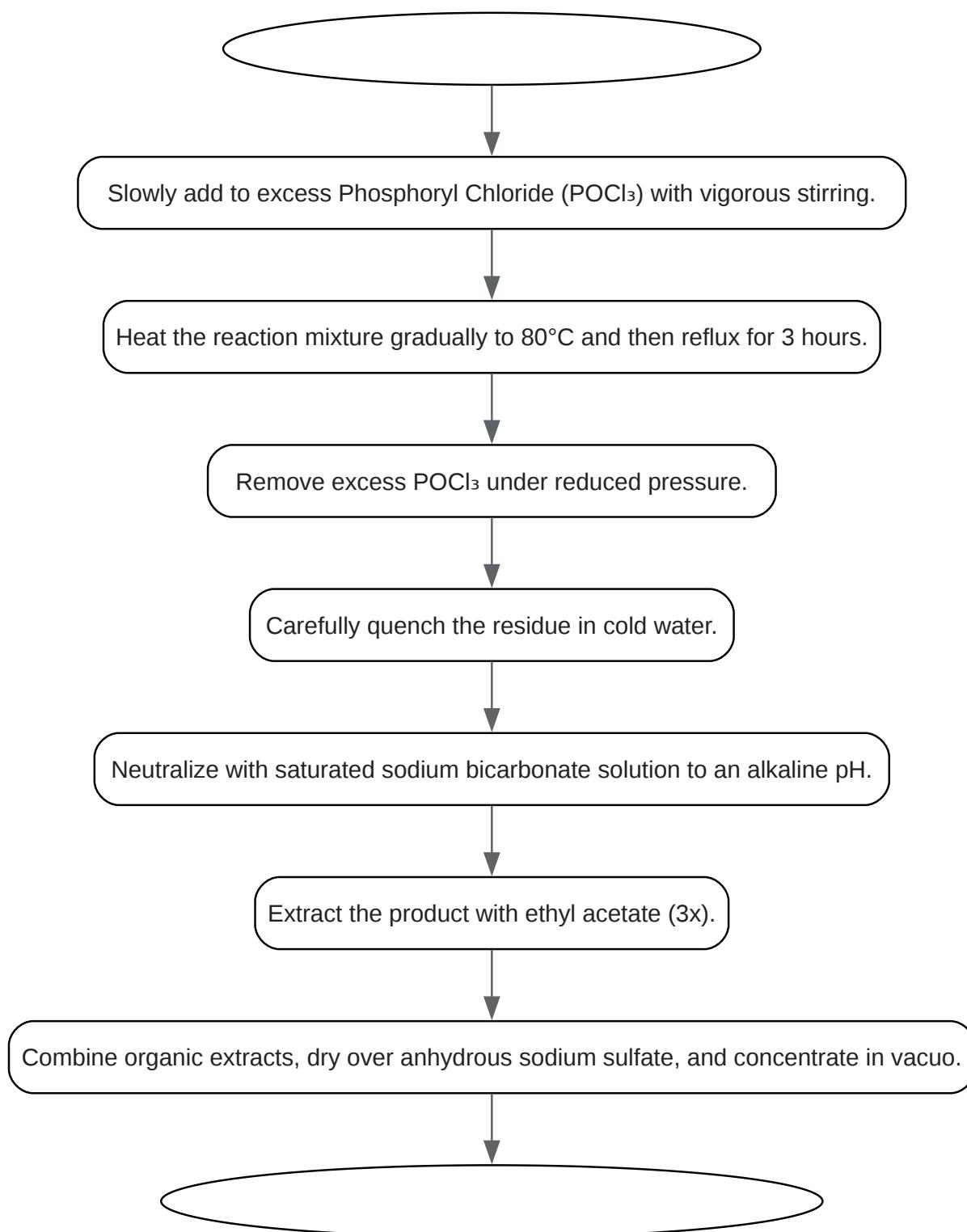
(2-Chloropyridin-3-yl)acetonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(2-Chloropyridin-3-yl)acetonitrile, a substituted pyridine derivative, holds significance as a versatile chemical intermediate in the synthesis of various heterocyclic compounds. Its structural features, comprising a chlorinated pyridine ring and a reactive acetonitrile moiety, make it a valuable building block for the development of novel molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive summary of its known identifiers, properties, and synthetic methodologies.

Core Identifiers and Physicochemical Properties

Precise identification and understanding of the physicochemical properties of **(2-Chloropyridin-3-yl)acetonitrile** are fundamental for its application in research and development. The key identifiers and properties are summarized in the table below.

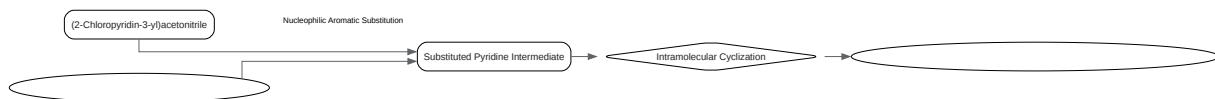

Identifier	Value	Source
CAS Number	101012-32-2	[1] [2]
IUPAC Name	2-(2-chloropyridin-3-yl)acetonitrile	N/A
Chemical Formula	C ₇ H ₅ ClN ₂	[1]
Molecular Weight	152.58 g/mol	[1]
SMILES String	C1=CC(=C(N=C1)Cl)CC#N	[3]
Appearance	Light yellow to yellow solid	[3]
Melting Point	85-86 °C (Predicted)	[3]
Boiling Point	294.1 ± 25.0 °C (Predicted)	[3]
Density	1.262 ± 0.06 g/cm ³ (Predicted)	[3]

Synthesis Methodology

A general, documented method for the synthesis of **(2-Chloropyridin-3-yl)acetonitrile** involves the chlorination of a pyridine N-oxide precursor. While detailed, peer-reviewed experimental protocols for this specific compound are not widely available, a representative synthetic pathway is outlined below. This method leverages the reactivity of the N-oxide to facilitate the introduction of the chlorine atom at the 2-position of the pyridine ring.

General Synthetic Protocol

A plausible and documented synthesis of **(2-Chloropyridin-3-yl)acetonitrile** can be achieved from (1-Oxy-pyridin-3-yl)-acetonitrile.[\[3\]](#) The key steps are outlined in the following experimental workflow diagram.


[Click to download full resolution via product page](#)

A general experimental workflow for the synthesis of **(2-Chloropyridin-3-yl)acetonitrile**.

Potential Applications and Reactivity

While specific biological data for **(2-Chloropyridin-3-yl)acetonitrile** is limited in publicly available literature, its structural motifs suggest potential as a precursor in the synthesis of pharmacologically active molecules. Notably, it has been mentioned as a reagent in the preparation of spirocyclic oxindole analogs with potential anti-tumor properties.^[3] The reactivity of the molecule is characterized by two primary sites: the electrophilic carbon at the 2-position of the pyridine ring, which is susceptible to nucleophilic substitution of the chlorine atom, and the active methylene group adjacent to the nitrile, which can be deprotonated to form a nucleophilic carbanion.

The diagram below illustrates a hypothetical reaction pathway where **(2-Chloropyridin-3-yl)acetonitrile** is utilized as a building block in the synthesis of a more complex heterocyclic system, a concept central to drug discovery.

[Click to download full resolution via product page](#)

Hypothetical reaction pathway utilizing **(2-Chloropyridin-3-yl)acetonitrile**.

Conclusion

(2-Chloropyridin-3-yl)acetonitrile is a chemical intermediate with well-defined identifiers and a general synthetic route. While detailed experimental and biological data are not extensively available in the public domain, its structure suggests significant potential for the synthesis of complex heterocyclic molecules. Further research into the reactivity and biological activity of this compound and its derivatives is warranted to fully explore its utility in drug discovery and materials science. Researchers are encouraged to consult safety data sheets (SDS) from suppliers for detailed handling and safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 101012-32-2 | (2-Chloropyridin-3-YL)acetonitrile - Synblock [synblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (2-Chloropyridin-3-yl)acetonitrile CAS#: 101012-32-2 [m.chemicalbook.com]
- To cite this document: BenchChem. [(2-Chloropyridin-3-yl)acetonitrile CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b174756#2-chloropyridin-3-yl-acetonitrile-cas-number-and-identifiers\]](https://www.benchchem.com/product/b174756#2-chloropyridin-3-yl-acetonitrile-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

